molecular formula C10H12O3 B12103435 Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- CAS No. 24388-70-3

Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

Cat. No.: B12103435
CAS No.: 24388-70-3
M. Wt: 180.20 g/mol
InChI Key: WAGIYFLDSNLPML-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-1,3-dihydroisobenzofuran: is an organic compound with the molecular formula C10H12O3 It is a derivative of isobenzofuran, characterized by the presence of two methoxy groups at the 1 and 3 positions of the dihydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-1,3-dihydroisobenzofuran can be synthesized through several methods. One efficient approach involves the intramolecular hydroalkoxylation of aromatic alkynols . This method is transition-metal-free and uses cesium carbonate as a promoter. The reaction proceeds regioselectively, forming the 5-exo-dig product exclusively .

Industrial Production Methods: Industrial production of 1,3-dimethoxy-1,3-dihydroisobenzofuran typically involves the use of tin powder-mediated tandem allylation/oxa-Michael addition reaction . This method uses o-formyl chalcones and various allyl bromides under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethoxy-1,3-dihydroisobenzofuran undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized derivatives.

    Reduction: Reduction reactions can yield more reduced forms of the compound.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,3-Dimethoxy-1,3-dihydroisobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its radical scavenging activity is attributed to its ability to donate electrons to neutralize free radicals .

Comparison with Similar Compounds

  • Isobenzofuran
  • Isobenzofuran-1(3H)-one
  • 3-Hydroxyisobenzofuran-1(3H)-one

Comparison: 1,3-Dimethoxy-1,3-dihydroisobenzofuran is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. Compared to isobenzofuran and its derivatives, 1,3-dimethoxy-1,3-dihydroisobenzofuran exhibits distinct properties that make it valuable for specific applications in research and industry .

Properties

CAS No.

24388-70-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1,3-dimethoxy-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C10H12O3/c1-11-9-7-5-3-4-6-8(7)10(12-2)13-9/h3-6,9-10H,1-2H3

InChI Key

WAGIYFLDSNLPML-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(O1)OC

Origin of Product

United States

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